

fosmidomycin discovery and isolation from *Streptomyces lavendulae*

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Fosmidomycin

CAS No.: 66508-53-0

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Historical Discovery and Initial Characterization

Fosmidomycin was first reported in 1980 as a natural antibiotic isolated from the fermentation broths of *Streptomyces lavendulae* [1] [2] [3]. Early studies classified it among the phosphonic acid antibiotics, characterized by a direct carbon-phosphorus (C-P) bond [4].

Initial work identified several related compounds from *Streptomyces* strains, including **fosmidomycin** (FR-31564) and its unsaturated derivative, dehydro**fosmidomycin** (FR-32863) [5]. The table below summarizes the core properties of **fosmidomycin**.

Property	Description
IUPAC Name	3-[Formyl(hydroxy)amino]propylphosphonic acid [1]
Chemical Formula	C ₄ H ₁₀ NO ₅ P [1]
Molar Mass	183.100 g·mol ⁻¹ [1]
Producing Organism	<i>Streptomyces lavendulae</i> [1] [3]
Primary Molecular Target	1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) [1] [6]

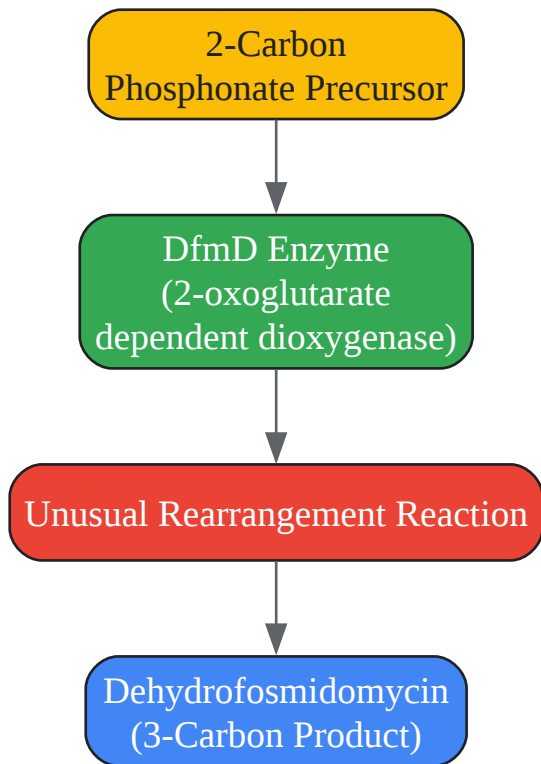
Property	Description
Primary Activity	Inhibition of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis [6] [7]

Revised Biosynthesis: Dehydrofosmidomycin and a Novel Pathway

Recent genomic and biochemical studies have clarified the authentic product of *S. lavendulae* and its biosynthesis.

- **The Actual Metabolite:** When researchers revisited *S. lavendulae*, they were unable to detect **fosmidomycin** under various culture conditions. Instead, the major bioactive compound produced was identified as **dehydrofosmidomycin**, an unsaturated derivative that also potently inhibits DXR [4] [5]. The reason for this discrepancy with earlier reports is unclear.
- **A Distinct Gene Cluster:** Heterologous expression experiments confirmed that the genes required for dehydro**fosmidomycin** biosynthesis are found in a specific cluster in *S. lavendulae* [5]. This cluster is notably different from the one used to produce the related compound FR-900098 in *Streptomyces rubellomurinus* [4] [5].
- **Convergent Evolution:** The finding that two different *Streptomyces* species use entirely different sets of genes and enzymes to produce structurally and functionally similar molecules is a classic example of **convergent evolution**. This suggests the end product is such an effective biomolecule that nature "discovered" it more than once [8].
- **A Unique Enzymatic Reaction:** The highlight of the dehydro**fosmidomycin** pathway is a highly unusual rearrangement reaction catalyzed by a 2-oxoglutarate dependent dioxygenase, **DfmD**. This enzyme converts a two-carbon phosphonate precursor into the three-carbon product in a single step that involves breaking and reforming multiple bonds—a reaction not previously observed in nature [4] [8].

The following diagram illustrates the logical flow of this revised biosynthetic pathway.



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Revised biosynthetic pathway for dehydro**fosmidomycin** featuring the unique *DfmD* enzyme.

Analytical and Bioassay Methods

Quantifying **fosmidomycin** and its derivatives in biological samples is crucial for pharmacokinetic studies. Here is a comparison of established methods.

Method	Principle	Application Example	Key Performance Metrics
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| **Colorimetric Bioassay [3]** | Measures bacterial growth inhibition of a sensitive strain (*Enterobacter cloacae*) using an MTT dye. | Determination of **fosmidomycin** in human plasma and urine for pharmacokinetic studies. | **Linear Range:** 0.5–100 ng/μL **Recovery:** >99% **CV:** <10% | | **LC-MS/MS Method [9]** | Liquid chromatography separation with tandem mass spectrometry detection for high specificity and sensitivity. | Quantifying **fosmidomycin** in human and rat plasma to support modern clinical development. | **Linear Range:** 0.25–15 mg/L **LLOQ:** 0.25 mg/L **Run Time:** 5 minutes |

Detailed Experimental Protocol: Colorimetric Bioassay

This protocol is adapted from the research for determining **fosmidomycin** in plasma and urine [3].

- **Bacterial Suspension Preparation:** Maintain the test organism, *Enterobacter cloacae* ATCC 23355, on nutrient agar. Inoculate a single colony into Mueller Hinton Broth and incubate at 37°C for 3-4 hours to achieve a 0.5 McFarland standard turbidity. Dilute this suspension 1:100 in fresh broth for the assay.
- **Sample Preparation:** Dilute plasma or urine samples with phosphate buffer (pH 8.0). For the calibration curve, prepare spiked standards in drug-free plasma or urine across the desired concentration range (e.g., 0.5–50 ng/μL).
- **Assay Procedure:** In a 96-well plate, combine 40 μL of the prepared sample or standard with 160 μL of the diluted bacterial suspension. Incubate the plate at 37°C for 4 hours.
- **Detection:** Add 50 μL of MTT solution to each well and incubate for another 10 minutes. Stop the reaction by adding 100 μL of DMSO. Dissolve the formazan crystals completely using a shaker.
- **Quantification:** Measure the absorbance at a wavelength of 580 nm using a microplate reader. Plot the absorbance (or % inhibition) against the concentration of the standards to create a calibration curve and interpolate the concentration of unknown samples.

Therapeutic Application and Mechanism of Action

Fosmidomycin has been investigated as an antimalarial drug due to its specific inhibition of the MEP pathway, which is essential for *Plasmodium falciparum* but absent in humans [1] [6].

- **Molecular Mechanism:** **Fosmidomycin** acts as a potent, specific inhibitor of the enzyme **1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)**. This enzyme is the second step in the MEP pathway, which is responsible for isoprenoid precursor biosynthesis in the malaria parasite's apicoplast [6] [7].
- **Clinical Use:** Due to issues with recrudescence, **fosmidomycin** is not used as a monotherapy but has shown promise in clinical trials in combination with other drugs like clindamycin [1] [9].

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To cite this document: Smolecule. [fosmidomycin discovery and isolation from Streptomyces lavendulae]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b600730#fosmidomycin-discovery-and-isolation-from-streptomyces-lavendulae>]

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